2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate
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Overview
Description
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate is an organic compound characterized by the presence of a trifluoromethyl group, a benzylamine moiety, and a methylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate typically involves a multi-step process:
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Formation of the Benzylamine Intermediate: : The initial step involves the synthesis of 2-(trifluoromethyl)benzylamine. This can be achieved through the reduction of 2-(trifluoromethyl)benzyl cyanide using hydrogen gas in the presence of a palladium catalyst.
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Esterification: : The next step involves the esterification of 2-methylbenzoic acid with an appropriate alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid to form 2-methylbenzoate.
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Amide Bond Formation: : Finally, the benzylamine intermediate is reacted with the ester to form the desired compound. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
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Reduction: : Reduction of the carbonyl group can yield the corresponding alcohol, which may further react to form various derivatives.
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Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include the development of new therapeutic agents targeting specific diseases. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzylamine moiety may interact with active sites through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-methylbenzoate: Similar structure but with a phenyl group instead of a benzyl group.
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate: Similar structure but without the methyl group on the benzoate.
Uniqueness
The presence of the trifluoromethyl group in 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-12-6-2-4-8-14(12)17(24)25-11-16(23)22-10-13-7-3-5-9-15(13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXHOLXVFCDXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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